molecular formula C10H13ClN2O B1356452 2-Chloro-5-(4-morpholinyl)aniline CAS No. 915921-20-9

2-Chloro-5-(4-morpholinyl)aniline

Cat. No. B1356452
CAS RN: 915921-20-9
M. Wt: 212.67 g/mol
InChI Key: JZCIHSSSIQADGQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-morpholinyl)aniline is a chemical compound with the molecular formula C10H13ClN2O . It is used in diverse scientific research areas. Its versatile properties have found applications in medicinal chemistry, drug synthesis, and material science, making it an indispensable tool for innovative breakthroughs.


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(4-morpholinyl)aniline is represented by the InChI code: 1S/C10H13ClN2O/c11-9-2-1-8 (7-10 (9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The molecular weight of the compound is 212.68 .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Heterocyclic Compound Synthesis : Research has demonstrated the use of 2-Chloro-5-(4-morpholinyl)aniline in the synthesis of heterocyclic compounds like 2-phenylamino(piperidino or morpholino)-6-thio-7-methylpurine, which contributes to advancements in organic chemistry and the development of novel compounds (Kochergin, Aleksandrova, & Korsunskii, 2012).

  • Kinase Inhibitor Optimization : This compound has been used in the optimization of kinase inhibitors, specifically in the development of potent inhibitors of Src kinase activity, which has implications in cancer research and therapy (Boschelli et al., 2001).

  • DNA-Binding Studies : N-alkylanilinoquinazoline derivatives, prepared from compounds including 2-Chloro-5-(4-morpholinyl)aniline, have been studied for their DNA-binding capabilities, indicating potential in the field of pharmacology and genetic research (Garofalo et al., 2010).

Pharmaceutical Research

  • Antimalarial Activity : Research on 4-anilinoquinolines, which can be synthesized using 2-Chloro-5-(4-morpholinyl)aniline, has shown significant antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum, indicating its potential in antimalarial drug development (Delarue et al., 2001).

Material Science

  • Organosilicon Compound Synthesis : The compound has been used in the synthesis of new organosilicon compounds, expanding the possibilities in material science for applications in electronics, coatings, and adhesives (Andrianov & Volkova, 1958).

  • Fluorescence Quenching Studies : Studies involving fluorescence quenching of boronic acid derivatives by aniline, where 2-Chloro-5-(4-morpholinyl)aniline plays a role, contribute to understanding molecular interactions that are crucial in the development of fluorescent sensors and probes (Geethanjali, Nagaraja, & Melavanki, 2015).

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-5-(4-morpholinyl)aniline indicates that it is considered hazardous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCIHSSSIQADGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589802
Record name 2-Chloro-5-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-morpholinyl)aniline

CAS RN

915921-20-9
Record name 2-Chloro-5-(morpholin-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-chloroaniline (1.09 g, 5.29 mmol), 2-dicyclohexylphosphino-2,4,6,-triisopropylbiphenyl, (X-Phos) (202 mg, 0.42 mmol), tris(dibenzylideneacetone)dipalladium (0) (198 mg, 0.22 mmol), and morpholine (2.3 mL, 26.4 mmol) in dry THF (12 mL) was degassed by nitrogen. To this mixture was added lithium bis(trimethylsilyl)amide, 1.0M in THF (25.0 mL, 25.0 mmol) dropwise, and the resulting reaction was heated to 60° C. After 2.5 h, the reaction was cooled to rt then poured into water. After extracting twice with EtOAc and twice with DCM, the combined organic layers were dried over anhydrous magnesium sulfate. After filtration and concentration, the residue was purified on silica gel (0-45% EtOAc in hexanes) to yield 2-chloro-5-morpholinoaniline. 1H NMR (400 MHz, CDCl3) δ ppm 7.12 (1H, d, J=8.6 Hz), 6.42 (2H, m), 4.00 (2H, br. s.), 3.93 (4H, m), 3.22 (4H, m).
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1.09 g
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2.3 mL
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12 mL
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198 mg
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25 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-chloroaniline (2.0 g, 9.74 mmol), morpholine (4.3 mL, 49 mmol), 2-dicyclohexylphosphino-2,4,6,-triisopropylbiphenyl, (X-Phos) (0.37 g, 0.79 mmol), and tris(dibenzylideneacetone)dipalladium (0) (0.37 g, 0.4 mmol) in dry THF (20 mL) was degassed by nitrogen. To this mixture was added 1.0M lithium bis(trimethylsilyl)amide in THF (54 mL) dropwise, and the resulting reaction was heated to 60° C. After 2 h, the reaction was cooled to rt then cond under reduced pressure to ˜5 mL. After pouring into water, the mixture was extracted twice with EtOAc and twice with DCM. After the combined organic layers were dried over anhydrous magnesium sulfate, filtration, and concentration, the residue was purified on silica gel (0-30% EtOAc in hexanes) to yield 2-chloro-5-morpholinoaniline. 1H NMR (400 MHz, CDCl3) δ ppm 7.19 (1H, m), 6.41 (2H, m), 4.00 (2H, br. s.), 3.93 (4H, m), 3.22 (4H, m).
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2 g
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4.3 mL
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20 mL
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0.37 g
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